molecular formula C6H10O2 B13813069 5-Hydroxyhex-4-en-3-one

5-Hydroxyhex-4-en-3-one

Cat. No.: B13813069
M. Wt: 114.14 g/mol
InChI Key: HZEJQMZFNPCDQP-XQRVVYSFSA-N
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Description

5-Hydroxyhex-4-en-3-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.1424 g/mol It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its six-carbon chain structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyhex-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by selective reduction and hydroxylation . The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-en-3-one.

    Reduction: The double bond can be reduced to form 5-hydroxyhexan-3-one.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hex-4-en-3-one

    Reduction: 5-Hydroxyhexan-3-one

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

5-Hydroxyhex-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyhex-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for reactions such as addition and polymerization, which can modify the compound’s activity and properties.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyhex-3-en-2-one: Similar structure but with the hydroxyl group and double bond at different positions.

    Hex-4-en-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Hydroxyhexan-3-one: Saturated version of 5-Hydroxyhex-4-en-3-one, with no double bond.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-4-hydroxyhex-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3/b6-4-

InChI Key

HZEJQMZFNPCDQP-XQRVVYSFSA-N

Isomeric SMILES

CC/C(=C/C(=O)C)/O

Canonical SMILES

CCC(=CC(=O)C)O

Origin of Product

United States

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